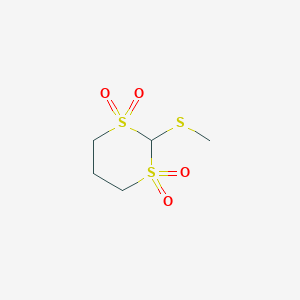
N~1~,N~1~,N~8~,N~8~-Tetraethylocta-2,6-diene-1,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~8~,N~8~-Tetraethylocta-2,6-diene-1,8-diamine is a chemical compound known for its unique structure and properties It belongs to the class of organonitrogen compounds and is characterized by the presence of two ethyl groups attached to each nitrogen atom in the octa-2,6-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~8~,N~8~-Tetraethylocta-2,6-diene-1,8-diamine typically involves the reaction of octa-2,6-diene with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the addition of ethyl groups to the nitrogen atoms. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~8~,N~8~-Tetraethylocta-2,6-diene-1,8-diamine involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the catalytic reaction under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~8~,N~8~-Tetraethylocta-2,6-diene-1,8-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where the ethyl groups are replaced by other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~)
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted amine derivatives with various functional groups
Scientific Research Applications
N~1~,N~1~,N~8~,N~8~-Tetraethylocta-2,6-diene-1,8-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~1~,N~8~,N~8~-Tetraethylocta-2,6-diene-1,8-diamine involves its interaction with molecular targets and pathways within a system. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of ethyl groups on the nitrogen atoms enhances its binding affinity and specificity towards certain targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~,N~8~,N~8~-Tetramethylocta-2,6-diene-1,8-diamine
- N~1~,N~1~,N~8~,N~8~-Tetraethylocta-2,6-diene-1,8-diamine
Uniqueness
This compound is unique due to the presence of ethyl groups on the nitrogen atoms, which impart distinct chemical and physical properties This structural feature differentiates it from other similar compounds, such as N1,N~1~,N~8~,N~8~-Tetramethylocta-2,6-diene-1,8-diamine, where methyl groups are present instead of ethyl groups
Properties
CAS No. |
59432-50-7 |
|---|---|
Molecular Formula |
C16H32N2 |
Molecular Weight |
252.44 g/mol |
IUPAC Name |
N,N,N',N'-tetraethylocta-2,6-diene-1,8-diamine |
InChI |
InChI=1S/C16H32N2/c1-5-17(6-2)15-13-11-9-10-12-14-16-18(7-3)8-4/h11-14H,5-10,15-16H2,1-4H3 |
InChI Key |
PRSQWRDIIYPDKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC=CCCC=CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


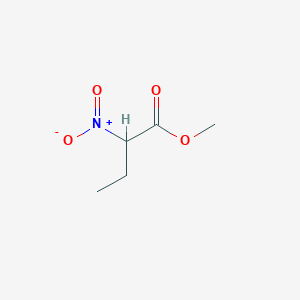
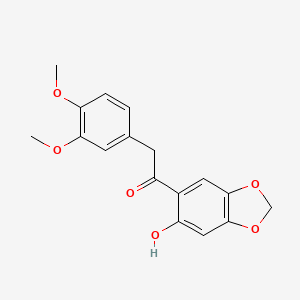
![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
![Bis[(4-chlorophenyl)methyl]-dimethyl-azanium](/img/structure/B14596621.png)
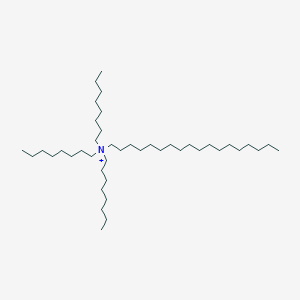
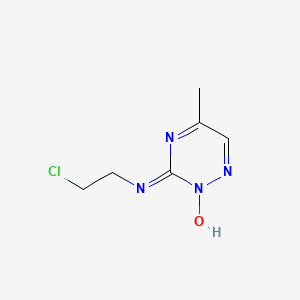
![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)

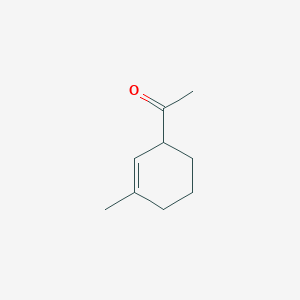
![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)
